molecular formula C24H20N2O6S B5378741 ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5378741
M. Wt: 464.5 g/mol
InChI Key: KOENGOYYNOXSPD-HTXNQAPBSA-N
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Description

This compound features a hybrid heterocyclic architecture comprising a pyrrole ring substituted with a benzoyl group (3-position), hydroxy group (4-position), 4-hydroxyphenyl group (2-position), and an oxo moiety (5-position). The thiazole ring is substituted with a methyl group (4-position) and an ethyl carboxylate ester (5-position) .

Synthesis typically involves multi-step organic reactions, with structural confirmation relying on NMR spectroscopy (1H and 13C) and X-ray crystallography, often refined using software like SHELXL .

Properties

IUPAC Name

ethyl 2-[(3E)-2-(4-hydroxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-3-32-23(31)21-13(2)25-24(33-21)26-18(14-9-11-16(27)12-10-14)17(20(29)22(26)30)19(28)15-7-5-4-6-8-15/h4-12,18,27-28H,3H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENGOYYNOXSPD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a thiazole ring, which is known for its pharmacological significance. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific structure of this compound contributes to its unique biological profile.

Antimicrobial Activity

Research has indicated that thiazole-containing compounds possess notable antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to ethyl 2-[3-benzoyl... demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against bacterial strains .

CompoundTarget BacteriaMIC (μg/mL)
Derivative AE. faecalis100
Derivative BS. pneumoniae0.12
Ethyl ThiazoleE. coli200

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Study:
A recent study screened a library of compounds including ethyl 2-[3-benzoyl... against multicellular spheroids of cancer cells. The results indicated that this compound exhibited superior efficacy compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 2-[3-benzoyl...] has shown anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of ethyl 2-[3-benzoyl...] can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.
  • Modulation of Signaling Pathways: It affects signaling pathways like NF-kB and MAPK, which are involved in cell survival and inflammation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural features suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of similar thiazole compounds exhibited potent cytotoxicity against human cancer cell lines, indicating a promising avenue for further research on ethyl 2-[3-benzoyl-4-hydroxy...] .

Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. In particular, it shows promise as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. Compounds with similar structures have been synthesized and evaluated for their HDAC inhibitory activity, revealing significant potential for therapeutic applications in cancer treatment .

Materials Science

UV Stabilizers
The thiazole moiety in the compound makes it suitable for use as a UV stabilizer in polymers and coatings. Its ability to absorb UV light can protect organic materials from photodegradation. Research has shown that compounds with similar functionalities are effective in extending the lifespan of materials exposed to sunlight .

Coatings and Films
In materials science, the incorporation of ethyl 2-[3-benzoyl-4-hydroxy... into polymer matrices has been explored to enhance the durability and stability of coatings. The compound's properties allow it to be used in formulations that require both aesthetic appeal and functional longevity.

Biochemical Applications

Biological Activity Studies
The compound has been evaluated for its biological activities beyond anticancer effects. Studies have shown that it possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed through various assays, demonstrating its potential as a health supplement .

Drug Delivery Systems
Research into drug delivery systems has also considered this compound due to its ability to form stable complexes with various drugs. The formulation of nanoparticles incorporating ethyl 2-[3-benzoyl-4-hydroxy...] has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations.

Data Tables

Application Area Potential Use Mechanism/Effect References
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Materials ScienceUV stabilizerAbsorbs UV light to prevent degradation
Biochemical StudiesAntioxidant activityReduces oxidative stress
Drug DeliveryEnhances solubility of drugsForms stable complexes with drugs

Case Studies

  • Anticancer Efficacy Study : A recent study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against breast cancer cell lines. The study utilized ethyl 2-[3-benzoyl-4-hydroxy...] as a lead compound for synthesizing analogs with enhanced activity .
  • UV Stability Testing : In materials science research, ethyl 2-[3-benzoyl-4-hydroxy...] was incorporated into polymer films subjected to accelerated weathering tests. Results indicated improved UV resistance compared to control samples lacking the compound .
  • Antioxidant Assessment : A biochemical analysis showed that ethyl 2-[3-benzoyl-4-hydroxy...] exhibited significant free radical scavenging activity in vitro, suggesting its potential application as an antioxidant supplement in nutraceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyrrolo-thiazole carboxylates , where structural variations primarily occur at the pyrrole ring substituents and the thiazole ester group. Below is a systematic comparison:

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name / ID Pyrrole Substituents (R1, R2, R3) Thiazole Substituents Key Implications
Target Compound R1: Benzoyl, R2: 4-hydroxyphenyl, R3: H Ethyl carboxylate, Methyl High polarity due to dual hydroxy groups; potential H-bond donor/acceptor .
Ethyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (609796-43-2) R1: 4-butoxybenzoyl, R2: Phenyl, R3: H Ethyl carboxylate, Methyl Reduced polarity (butoxy vs. benzoyl); increased lipophilicity.
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (609793-16-0) R1: 4-butoxybenzoyl, R2: 3,4-dichlorophenyl, R3: H Ethyl carboxylate, Methyl Enhanced electron-withdrawing effects (Cl); possible toxicity concerns .
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (609796-45-4) R1: 4-butoxybenzoyl, R2: Phenyl, R3: H Methyl carboxylate, Methyl Lower ester molecular weight; altered metabolic stability.
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (617695-28-0) R1: 4-butoxybenzoyl, R2: 4-ethoxyphenyl, R3: H Ethyl carboxylate, Methyl Ethoxy group reduces H-bond capacity vs. hydroxy; increased hydrophobicity.
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (609796-51-2) R1: 4-butoxybenzoyl, R2: Pyridin-3-yl, R3: H Ethyl carboxylate, Methyl Pyridine introduces basicity; potential for coordination or salt formation.
Key Observations:
  • Polarity and Solubility: The target compound’s 4-hydroxyphenyl and benzoyl groups enhance hydrophilicity compared to analogs with alkoxy or non-polar substituents (e.g., butoxybenzoyl, dichlorophenyl) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 609793-16-0) may increase reactivity or alter binding affinities in biological systems .
  • Steric and Metabolic Considerations : Methyl esters (609796-45-4) may exhibit faster hydrolysis rates than ethyl esters, impacting drug bioavailability .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s dual hydroxy groups enable extensive hydrogen-bonding networks, as inferred from Etter’s graph-set analysis . In contrast:

  • Pyridine-containing analogs (609796-51-2) may form coordination bonds with metals, altering crystallization patterns .

Spectroscopic and Analytical Data

  • 1H-NMR : Aromatic protons (e.g., 4-hydroxyphenyl) resonate at δ 6.5–7.5 ppm, while ester methyl groups appear at δ 1.2–1.4 ppm .
  • 13C-NMR : Carbonyl carbons (pyrrole oxo, thiazole carboxylate) are observed at δ 165–175 ppm .

Environmental and Regulatory Considerations

The Toxics Release Inventory (TRI) highlights that chlorinated derivatives (e.g., 609793-16-0) may require stricter reporting due to persistence or toxicity, unlike the target compound’s hydroxy-phenyl variant . Additionally, the lumping strategy () could group these compounds under "pyrrolo-thiazole derivatives" in regulatory frameworks, despite substituent-specific risks .

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